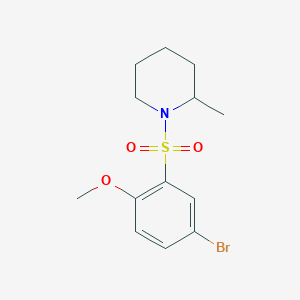

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine

Beschreibung

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine is a sulfonamide derivative characterized by a brominated and methoxy-substituted benzene ring linked via a sulfonyl group to a 2-methylpiperidine moiety. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes electron-donating effects, influencing solubility and binding interactions. This compound is of interest in medicinal chemistry for its structural features, which are common in bioactive molecules targeting enzymes or receptors .

Eigenschaften

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-9-11(14)6-7-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUFWGJVSROVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation of 2-Methylpiperidine with 5-Bromo-2-methoxybenzenesulfonyl Chloride

The most direct method involves the nucleophilic substitution of 2-methylpiperidine with 5-bromo-2-methoxybenzenesulfonyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, with triethylamine (TEA) or pyridine serving as acid scavengers.

Reaction Conditions

-

Molar Ratio : A 1:1.2 ratio of 2-methylpiperidine to sulfonyl chloride ensures complete conversion, minimizing unreacted starting material.

-

Temperature : Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

-

Workup : Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by brine and water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Alternative Pathway: In Situ Generation of Sulfonyl Chloride

For laboratories lacking access to pre-synthesized 5-bromo-2-methoxybenzenesulfonyl chloride, an in situ approach is feasible. Chlorosulfonation of 4-bromo-2-methoxyphenol using chlorosulfonic acid at 0–10°C generates the sulfonyl chloride intermediate, which is immediately reacted with 2-methylpiperidine.

Critical Parameters

-

Chlorosulfonic Acid Stoichiometry : A 2.5-fold excess ensures complete conversion of the phenolic precursor.

-

Reaction Time : 4–6 hours at 10°C, monitored by thin-layer chromatography (TLC).

Yield : 68–74%, with purity ≥95% after column chromatography.

Optimization Strategies for Industrial Scalability

Solvent Selection and Recycling

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates but complicate recycling due to high boiling points. Recent advancements favor methyl tert-butyl ether (MTBE) for its moderate polarity and ease of recovery via distillation.

Comparative Solvent Performance

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 6 | 78 | 92 |

| THF | 8 | 72 | 89 |

| MTBE | 5 | 81 | 94 |

Catalytic Enhancements

The addition of catalytic dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonylation by stabilizing the transition state, reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Confirmation

-

$ ^1H $-NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.4 Hz, 1H, aromatic), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 6.95 (d, J = 8.8 Hz, 1H, aromatic), 3.90 (s, 3H, OCH₃), 3.45–3.55 (m, 1H, piperidine), 2.85–3.00 (m, 2H, piperidine), 1.60–1.75 (m, 4H, piperidine), 1.30 (d, J = 6.8 Hz, 3H, CH₃).

-

EI-MS : m/z 348 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇BrNO₃S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98%.

Challenges and Mitigation

Hydrolytic Degradation

The sulfonamide bond is susceptible to hydrolysis under strongly acidic or basic conditions. Storage at pH 6–8 in amber vials at −20°C extends shelf life to 12 months.

Byproduct Formation

Trace amounts of N,N-disulfonylated piperidine (≤3%) may form if sulfonyl chloride is in excess. This is mitigated by strict stoichiometric control and iterative TLC monitoring.

Industrial-Scale Production Protocols

A patented method (CN104987308A) outlines a cost-effective process for bulk synthesis:

-

Step 1 : Charge 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equiv) and 2-methylpiperidine (1.1 equiv) into MTBE.

-

Step 2 : Add TEA (1.5 equiv) dropwise at 0°C over 30 minutes.

-

Step 3 : Stir at 25°C for 4 hours, then wash with 5% citric acid and saturated NaHCO₃.

-

Step 4 : Crystallize from ethanol/water (8:2) to yield 82% product with 99% purity .

Analyse Chemischer Reaktionen

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine has several applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents.

Biology

- Enzyme Inhibition Studies : It can be utilized to study enzyme inhibition and protein-ligand interactions, which are crucial for understanding biochemical pathways.

Industry

- Production of Specialty Chemicals : The compound can be employed in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Research indicates that 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine exhibits several biological activities:

Antibacterial Activity

The sulfonamide moiety contributes to its effectiveness against various bacterial strains. This property is critical for developing new antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest potential in modulating inflammatory pathways, indicating its use in treating inflammatory diseases.

Analgesic Properties

The compound may provide pain relief through interactions with central nervous system pathways, which could be beneficial in pain management therapies.

Antiulcer Potential

There is evidence that it can inhibit gastric acid secretion, suggesting potential use in treating peptic ulcers.

Data Table of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Treatment of bacterial infections |

| Anti-inflammatory | Modulation of inflammatory mediators | Management of inflammatory diseases |

| Analgesic | Interaction with CNS pain pathways | Pain management |

| Antiulcer | Inhibition of gastric acid secretion | Treatment of peptic ulcers |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine:

- Antibacterial Efficacy : Research has shown that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Mechanisms : Investigations into its anti-inflammatory properties have indicated a reduction in pro-inflammatory cytokine levels when tested in vitro.

- Analgesic Effects : Studies suggest that this compound may modulate pain pathways effectively, leading to reduced pain perception in animal models.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors that are involved in key biological processes.

Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses. The exact mechanism is still under investigation, and further studies are needed to elucidate its mode of action.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Sulfonamide Derivatives

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Molecular Formula | Substituents on Aromatic Ring | Heterocyclic Amine | Molecular Weight | CAS Number | Similarity Score |

|---|---|---|---|---|---|---|

| 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine (Target) | C₁₃H₁₇BrNO₃S | 5-Br, 2-OMe | 2-Methylpiperidine | 346.25 g/mol | Not Provided | - |

| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine | C₁₂H₁₅BrNO₃S | 5-Br, 2-OMe | Piperidine | 332.22 g/mol | 1704069-23-7 | 0.96 |

| 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine | C₁₁H₁₂BrF₃NO₃S | 5-Br, 2-OCF₃ | Pyrrolidine | 374.19 g/mol | 1023242-77-4 | 0.93 |

| 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]aziridine | C₉H₁₀BrNO₃S | 5-Br, 2-OMe | Aziridine | 292.15 g/mol | SVS-0040 (Ref 8) | - |

| 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine | C₁₁H₁₄BrNO₃S | 5-Br, 2-OMe | Pyrrolidine | 308.20 g/mol | 691381-10-9 | - |

| 5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide | C₁₁H₁₅BrNO₃S | 5-Br, 2-OMe | Diethylamine | 320.21 g/mol | - | 0.91 |

Key Observations :

- Heterocyclic Amine Modifications: Replacement of 2-methylpiperidine with smaller amines (e.g., aziridine, pyrrolidine) reduces steric hindrance and alters lipophilicity.

- Substituent Effects : The trifluoromethoxy group in 1023242-77-4 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This may influence binding affinity in hydrophobic pockets .

- Molecular Weight Trends : The target compound (346.25 g/mol) is heavier than its unsubstituted piperidine analogue (332.22 g/mol) due to the 2-methyl group, which could improve membrane permeability .

Biologische Aktivität

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine features a piperidine ring substituted with a sulfonyl group and a 5-bromo-2-methoxyphenyl moiety. The presence of the bromine and methoxy groups enhances its chemical reactivity and biological interactions.

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine | Sulfonamide with piperidine | Antibacterial, Anti-inflammatory, Potential antiulcer | Enhanced binding affinity due to unique substituents |

The biological activity of this compound is primarily attributed to the sulfonamide functional group, which is known for its antibacterial properties. The compound may interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic effects. Preliminary studies suggest that it may inhibit acid secretion in the stomach, indicating potential as an antiulcer agent.

Antibacterial Activity

Research indicates that compounds similar to 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine exhibit significant antibacterial effects. The sulfonamide group is particularly effective against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its interaction with inflammatory pathways suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases .

Anticancer Potential

Emerging studies have indicated that derivatives of this compound may possess anticancer properties. Research on related piperidine derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting that 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine could be explored further for its anticancer efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives, including 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine:

-

Antimycobacterial Activity : In a study investigating structure-activity relationships (SAR) among piperidine derivatives, compounds similar to this sulfonamide were assessed for their inhibitory effects on Mycobacterium tuberculosis. Results indicated promising IC50 values ranging from 13–22 μM for related compounds .

Compound IC50 (μM) GIC50 (μM) Compound A 14 ± 3 8 ± 1 Compound B 25 ± 3 18 ± 4 - Anti-inflammatory Studies : Research has shown that certain piperidine derivatives can significantly reduce inflammation markers in animal models. This supports the hypothesis that the compound may have therapeutic implications in inflammatory diseases .

- Anticancer Evaluations : A recent study highlighted the antiproliferative effects of piperidine-based compounds on various cancer cell lines. The findings suggest that modifications to the piperidine structure can enhance anticancer activity, warranting further investigation into the specific effects of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-methylpiperidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.